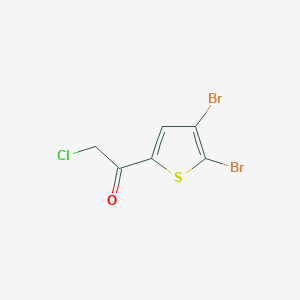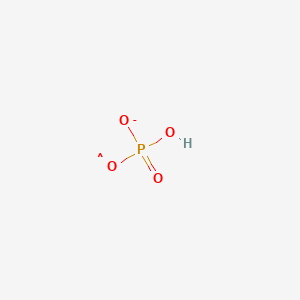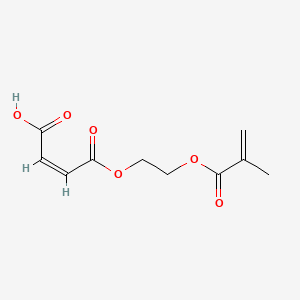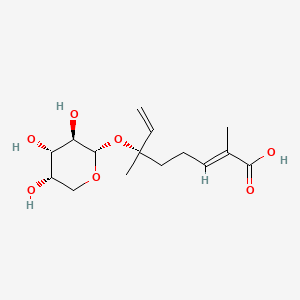![molecular formula C18H23NO3 B1234916 10-hydroxy-3-methyl-8-pentyl-2,4-dihydro-1H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B1234916.png)
10-hydroxy-3-methyl-8-pentyl-2,4-dihydro-1H-[1]benzopyrano[3,4-c]pyridin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-hydroxy-3-methyl-8-pentyl-2,4-dihydro-1H-[1]benzopyrano[3,4-c]pyridin-5-one is a pyridochromene.
科学的研究の応用
Synthesis and Chemical Properties
- The compound is synthesized through various chemical reactions, including von Pechmann reaction, which is used to obtain pyrido[3,4-c]psoralens by starting from specific acetates and subsequent dehydrogenation processes (Morón, Nguyen, & Bisagni, 1983). Another method involves the reaction of 4-hydroxy-6-methyl-2-pyridone with various compounds to form 4H-pyrano[3,2-c]pyridines, showing diverse chemical reactivity and forming complex structures (Mekheimer, Mohamed, & Sadek, 1997).
Photophysical Properties
- Studies on related compounds such as 1-methyl-4-amino-5H-[1]benzopyrano[3,4-c]pyridin-5-one and 2-methyl-4-amino-5H-[1]benzopyrano[3,4-c]pyridin-5-one have explored their emission spectra, polarization, and molecular association in different solvents and temperatures, revealing insights into their photophysical behaviors (Fujimoto & Inuzuka, 1982).
Applications in Heterocyclic Chemistry
- The compound's framework is utilized in creating carbon-phosphorus heterocycles, serving as cannabinoid precursors. These syntheses contribute to the development of new compounds within the cannabinoid analogue family, showcasing the structural versatility and potential biological relevance of this chemical backbone (Rampal, Berlin, Pantaleo, McGuffy, & Helm, 1981).
特性
分子式 |
C18H23NO3 |
|---|---|
分子量 |
301.4 g/mol |
IUPAC名 |
10-hydroxy-3-methyl-8-pentyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one |
InChI |
InChI=1S/C18H23NO3/c1-3-4-5-6-12-9-15(20)17-13-7-8-19(2)11-14(13)18(21)22-16(17)10-12/h9-10,20H,3-8,11H2,1-2H3 |
InChIキー |
MEBZGLZNIWIHGA-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=C2C3=C(CN(CC3)C)C(=O)OC2=C1)O |
正規SMILES |
CCCCCC1=CC(=C2C3=C(CN(CC3)C)C(=O)OC2=C1)O |
溶解性 |
0.6 [ug/mL] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]acetamide](/img/structure/B1234836.png)
![(3S,3'S,4'R,6'S,8'R,8'aR)-5-[2-(1-hydroxycycloheptyl)ethynyl]-6'-[4-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1234838.png)


![3-(5,7-Diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-propanol](/img/structure/B1234843.png)
![2-Ethylidene-1,2,3,10,11,11a-hexahydro-8-hydroxy-7,11-dimethoxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one](/img/structure/B1234846.png)

![NCGC00380935-01_C23H23N5O4_(3Z)-6-Hydroxy-3-(1H-imidazol-5-ylmethylene)-12-methoxy-7a-(2-methyl-3-buten-2-yl)-7a,12-dihydro-1H,5H-imidazo[1',2':1,2]pyrido[2,3-b]indole-2,5(3H)-dione](/img/structure/B1234848.png)

![3-[(2Z,6Z,10Z,14Z,18Z)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-hydroxybenzoic acid](/img/structure/B1234850.png)

![[(3'R,4S,5'R,6S,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',21,24-trihydroxy-5',11,13,22-tetramethyl-12-(2-methylpropanoyloxy)-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-4'-yl] 2-methylpropanoate](/img/structure/B1234853.png)